4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MTFB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTFB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cancer growth and inflammation. 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, indicating its potential anti-inflammatory properties. In animal studies, 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to reduce pain and inflammation, making it a potential candidate for pain management.
Advantages and Limitations for Lab Experiments
4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, one limitation of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research is the development of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide analogs with improved bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide in humans.
Conclusion
4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is a benzamide derivative that has gained attention in the field of scientific research due to its potential therapeutic applications. 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has shown promise as a potential cancer treatment, as well as a candidate for the treatment of inflammatory diseases and pain management. Further research is needed to fully understand the potential of 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide and its analogs for therapeutic applications.
Scientific Research Applications
4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied extensively for its potential therapeutic applications. One of the primary research areas is cancer treatment, as 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15-4-10-19(11-5-15)24-14-16-6-8-17(9-7-16)20(22)21-13-18-3-2-12-23-18/h4-11,18H,2-3,12-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQPFGZNOUAREX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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